1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione
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Description
1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione, also known as 4-chloro-3,4-dimethoxybenzyl-1H-imidazole-2,4,5(3H)-trione, is a heterocyclic compound belonging to the class of imidazoles. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. It has a molecular formula of C14H11ClN2O3 and a molecular weight of 292.70 g/mol.
Scientific Research Applications
Modulators of p53 Activity
The design of new analogues of spirooxoindolepyrrolidine nucleus, including compounds with structural similarities to 1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione, has been reported to modulate p53 activity. These compounds inhibit cell growth of various human tumor cells at submicromolar and micromolar concentrations, potentially through inhibition of p53-MDM2 interaction, leading to p53 release and activation. Compound 9c, for instance, induces apoptotic cell death in human melanoma cell line M14, suggesting a promising avenue for cancer therapy research (Gomez-Monterrey et al., 2010).
Antiviral Activity
The synthesis and examination of a variety of imidazo[1,5-a]-1,3,5-triazine derivatives, including benzyl-substituted compounds similar in structure to the chemical , have demonstrated inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was found to be crucial for the biological activity, with specific compounds showing selective inhibitory effects against influenza A virus and respiratory syncytial virus at significantly lower concentrations than their cytotoxic levels, highlighting potential for antiviral drug development (Golankiewicz et al., 1995).
Luminescence Sensing
Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally related to the compound of interest, have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. This property makes these complexes potential candidates for fluorescence sensing applications, offering a new approach for the detection of specific chemicals (Shi et al., 2015).
Catalysis in Organic Synthesis
Research on N-heterocyclic carbene ligands based on imidazole structures, akin to the molecule , has led to advances in catalysis, particularly in Suzuki cross-coupling reactions. These studies demonstrate the potential of these compounds to act as effective ligands in palladium-catalyzed reactions, contributing to the development of more efficient and environmentally friendly synthetic pathways for the production of biaryl compounds (Brendgen et al., 2006).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-15-8-5-13(9-16(15)27-2)11-22-18(24)17(23)21(19(22)25)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZLALAGKVBTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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